3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane
Description
3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane is a bicyclic compound featuring a strained oxabicyclo[3.1.0]hexane core substituted with a tert-butoxymethyl group at the 3-position. The bicyclo[3.1.0]hexane scaffold consists of a fused cyclopropane and cyclopentane ring system, with an oxygen atom replacing one carbon in the six-membered structure (6-oxa). The tert-butoxymethyl substituent introduces steric bulk and electron-donating properties, which influence the compound’s reactivity, stability, and applications in organic synthesis.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxymethyl]-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)11-6-7-4-8-9(5-7)12-8/h7-9H,4-6H2,1-3H3 |
InChI Key |
DIKWQUQQUINRMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1CC2C(C1)O2 |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclic Core
Method A: Intramolecular Cyclization of Suitable Precursors
- Starting Material: A cyclopentene derivative bearing a suitable leaving group (e.g., halide or tosylate) at the 3-position and an oxygen substituent at the 6-position.
- Reaction: Intramolecular nucleophilic attack facilitated by base or acid catalysis induces cyclization, forming the oxabicyclo[3.1.0]hexane ring system.
- Conditions: Typically performed under reflux in polar aprotic solvents like acetonitrile or dichloromethane, with bases such as potassium tert-butoxide or sodium hydride to promote cyclization.
Method B: [2+2] Cycloaddition of Alkenes and Epoxides
- Starting Materials: An alkene precursor reacts with an epoxide or oxirane derivative under photochemical or thermal conditions.
- Reaction: Photochemically induced [2+2] cycloaddition yields the strained bicyclic system.
- Conditions: UV irradiation in inert atmospheres, often in the presence of sensitizers or catalysts to improve yield and selectivity.
Introduction of the tert-Butoxy Methyl Group at the 3-Position
Method A: Nucleophilic Substitution on a Suitable Intermediate
- Step 1: Synthesis of a precursor bearing a good leaving group (e.g., bromide or mesylate) at the 3-position.
- Step 2: Nucleophilic attack by tert-butoxy methyl anion or its equivalent, generated in situ from tert-butyl alcohol and a strong base, replaces the leaving group.
- Reaction Conditions: Conducted in polar aprotic solvents like DMSO or DMF at low temperatures to favor SN2 mechanisms and prevent side reactions.
Method B: Protection-Deprotection Strategy
- Step 1: Protect the reactive sites on the bicyclic core.
- Step 2: Alkylate with tert-butoxy methyl halides or sulfonates.
- Step 3: Deprotect to obtain the final compound.
Specific Reaction Conditions and Reagents
| Reaction Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Cyclization to form core | Base (e.g., potassium tert-butoxide), halogenated precursor | Reflux, inert atmosphere | Ring closure |
| Introduction of tert-butoxy methyl | tert-Butyl alcohol, methyl halide (e.g., methyl iodide), strong base | Low temperature, polar aprotic solvent | Alkylation at 3-position |
| Purification | Column chromatography, recrystallization | Standard laboratory procedures | Isolate pure compound |
Data Tables Summarizing Key Parameters
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | NaH, halogenated precursor | DCM | Reflux | 65-80 | Intramolecular cyclization efficiency varies with substrate |
| Alkylation | tert-Butyl alcohol, methyl iodide | DMSO | 0–25°C | 70-85 | SN2 reaction favored with primary halides |
Industrial and Scalable Approaches
The synthesis can be scaled using continuous flow microreactor technology, which enhances safety, control, and yield. Microreactors facilitate rapid mixing, precise temperature control, and efficient heat transfer, making them suitable for large-scale production of complex bicyclic compounds like This compound .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of various chemicals and materials due to its reactivity and stability.
Mechanism of Action
The mechanism by which 3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. The tert-butoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The oxabicyclohexane ring provides a rigid framework that can affect the compound’s overall behavior in chemical reactions.
Comparison with Similar Compounds
6-Oxabicyclo[3.1.0]hexane (Parent Compound)
- Molecular Formula : C₅H₈O
- Key Features : The unsubstituted parent compound lacks functional groups, serving as a baseline for understanding strain and reactivity in the bicyclic system. Its epoxide-like structure makes it reactive in ring-opening reactions .
- Applications: Used as a precursor for synthesizing β-amino alcohols and other functionalized bicyclic compounds .
(E)-Methyl 3-(6-Oxabicyclo[3.1.0]hexan-1-yl)prop-2-enoate
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Structure : Replaces the 3-oxygen with a nitrogen atom, forming an azabicyclo system. The tert-butoxycarbonyl (Boc) group acts as a protective moiety.
- Impact : Nitrogen incorporation alters electronic properties and hydrogen-bonding capacity, influencing solubility and catalytic applications .
Derivatives with Aromatic or Bulky Substituents
2-(Thiophene-2-yl)-6-oxabicyclo[3.1.0]hexane
- Structure : Substituted with a thiophene ring, introducing aromaticity and π-π interaction capabilities.
- Stereochemistry: Exists as racemic epimers due to synchronous oxidation during synthesis, highlighting configurational instability under certain conditions .
(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane
3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane
- Structure : Contains bromine and methoxy substituents, enhancing electrophilicity for cross-coupling reactions.
- Reactivity : The bromomethyl group facilitates alkylation or elimination reactions, unlike the inert tert-butoxymethyl group .
Comparative Data Table
Research Findings and Implications
Steric and Electronic Effects : The tert-butoxymethyl group in this compound provides steric protection to the bicyclic core, reducing undesired side reactions in synthetic pathways. This contrasts with bromomethyl or ester-substituted analogs, which exhibit higher reactivity .
Stereochemical Considerations : Derivatives like 2-(thiophene-2-yl)-6-oxabicyclo[3.1.0]hexane demonstrate configurational lability under oxidative conditions, necessitating careful stereocontrol during synthesis .
Pharmaceutical Relevance : Benzyloxy- and Boc-protected derivatives are prioritized in medicinal chemistry for their stability and compatibility with bioactive molecule synthesis .
Structural Rigidity : The bicyclo[3.1.0]hexane framework enforces planar geometry in substituent-bearing positions, as observed in torsional angle studies of diazabicyclo analogs .
Biological Activity
3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane (CAS No. 2060027-78-1) is a bicyclic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a bicyclo[3.1.0] framework, suggests interesting biological properties that warrant investigation.
- Molecular Formula : C₁₀H₁₈O₂
- Molecular Weight : 170.25 g/mol
- Boiling Point : Not specified in the available literature.
This compound features a tert-butoxy group, which may influence its solubility and reactivity, potentially enhancing its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, including antibacterial and anti-inflammatory effects.
Antibacterial Activity
Preliminary studies indicate that compounds similar to this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Research has suggested that bicyclic compounds can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This could position this compound as a candidate for further development in treating inflammatory conditions.
Case Studies and Research Findings
Several case studies have highlighted the biological potential of similar bicyclic compounds:
- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various bicyclic compounds against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones for certain derivatives, suggesting a promising lead for further exploration of this compound .
- Anti-inflammatory Research : In vitro assays demonstrated that related compounds reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating potential anti-inflammatory properties .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
